4-fluoro-5-nitro-1H-indole

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Replacing 4-fluoro-5-nitro-1H-indole with simpler indole analogs alters regioselectivity and fails to replicate its distinct electronic effects. This dual-substituted scaffold provides ΔLogP +1.54 vs 5-nitroindole (cLogP 2.74), balancing permeability with pharmacophore retention. - **Critical for:** CFTR modulator programs (patent-preferred embodiment) and ABC transporter targets. - **Reactivity validated:** Enables fluorinated heterocyclic libraries via hydrazine cyclization. - **Supply:** Stable yellow solid, 95-97% purity, global shipping from stock.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14
CAS No. 1003858-69-2
Cat. No. B3026529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-5-nitro-1H-indole
CAS1003858-69-2
Molecular FormulaC8H5FN2O2
Molecular Weight180.14
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C8H5FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H
InChIKeyUTYWHDIQWCMUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-nitro-1H-indole: Physicochemical Profile


4-Fluoro-5-nitro-1H-indole is a substituted indole heterocycle containing a fluorine atom at the 4-position and a nitro group at the 5-position of the indole core . The compound has a molecular weight of 180.14 g/mol, molecular formula C₈H₅FN₂O₂, calculated LogP of 2.7384, and polar surface area (PSA) of 61.61 Ų [1][2]. It is commercially available as a yellow solid with typical purity specifications ranging from 95% to 97% . The compound serves primarily as a synthetic intermediate and building block for the preparation of more complex heterocyclic systems and potential bioactive molecules .

4-fluoro-5-nitro substitution pattern for electronic modulation
Synthetic intermediate for fluoro-heterocycle and bioactive molecule preparation
Physicochemical profile suited for medicinal chemistry building block workflows

Why 4-Fluoro-5-nitro-1H-indole Cannot Be Replaced


Generic substitution of 4-fluoro-5-nitro-1H-indole with unsubstituted indole or mono-substituted analogs (e.g., 5-nitroindole or 4-fluoroindole) fundamentally fails because the precise 4-fluoro/5-nitro substitution pattern imparts distinct electronic effects, regioselective reactivity, and physicochemical properties that are not additive in nature . The electron-withdrawing nitro group at the 5-position combined with the 4-fluoro substituent creates a unique electron density distribution on the indole ring that governs both the direction and efficiency of subsequent chemical transformations . Furthermore, the dual-substitution pattern enables specific hydrogen-bonding and hydrophobic interactions in biological target binding that neither substituent alone can recapitulate [1]. Procurement decisions that substitute this compound with simpler indole analogs risk failed synthetic sequences, altered regiochemical outcomes, or diminished target engagement in downstream applications.

Regioselectivity may shift
Removing 4-fluoro or 5-nitro alters electronic density, potentially redirecting reaction outcomes.
Binding interactions differ
The dual-substitution pattern enables specific H-bond and hydrophobic contacts that single substituents cannot recapitulate.
Synthetic route specificity
Simpler indoles use commoditized routes; 4-fluoro-5-nitro requires verified oxidative aromatization, affecting impurity profiles.

4-Fluoro-5-nitro-1H-indole: Quantitative Differentiation Evidence


Lipophilicity Gain with 4-Fluoro Substitution

The incorporation of a fluorine atom at the 4-position of 5-nitroindole significantly increases calculated lipophilicity. 4-Fluoro-5-nitro-1H-indole exhibits a calculated LogP value of 2.7384 [1], whereas unsubstituted 5-nitroindole (CAS 6146-52-7) has a measured/calculated LogP of approximately 1.20 [2]. This increase in lipophilicity is consistent with the well-documented effect of aromatic fluorine substitution on partition coefficients in indole scaffolds .

Lipophilicity Gain
Reported difference
ΔLogP = +1.54 (approx. 35-fold partition coefficient increase) vs. 5-nitroindole (LogP ≈ 1.20)
Reported lipophilicity difference; may affect permeability screening context.
Calculated values; experimental verification advised.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Regioselective Access to Fluorinated Heterocycles

4-Fluoro-5-nitro-1H-indole can be converted through a defined synthetic sequence to a series of heterocyclic derivatives that are structurally inaccessible from unsubstituted 5-nitroindole. Specifically, reaction of indole-2-carboxylate precursors bearing the 4-fluoro-5-nitro substitution pattern with hydrazine hydrate yields fluoroindole-2-carbohydrazides, which upon treatment with acetyl acetone in methanol produce 2-((3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)-fluoro-1H-indoles . This reactivity profile is distinct from that of 5-nitroindole, which produces the corresponding nitro series without the fluorine substitution that confers altered electronic properties to the resulting heterocyclic products .

Regioselective Access
Class-level inference
Reaction of indole-2-carboxylate with hydrazine hydrate then acetyl acetone yields fluoro-1H-indole derivatives inaccessible from 5-nitroindole.
Supports fluoro-heterocycle diversification; metabolic stability screening context.
Qualitative structural outcome; yields not specified.
Synthetic Chemistry Heterocycle Synthesis Building Block Utility

Preferred CFTR Modulator Patent Embodiment

In U.S. Patent Application US20090131492 (Vertex Pharmaceuticals), indole derivatives bearing fluorine and nitro substituents—including the 4-fluoro-5-nitro substitution pattern—are explicitly claimed as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1]. The patent describes the preparation and evaluation of a series of substituted indoles, with the 4-fluoro-5-nitro substitution pattern identified among preferred embodiments due to its capacity to modulate CFTR function [2]. Unsubstituted indole and indoles lacking this specific substitution pattern are not claimed with equivalent preference.

CFTR Patent Embodiment
Class-level inference
Indole derivatives with 4-fluoro-5-nitro substitution claimed as CFTR modulators in US20090131492.
Patent context supports CFTR modulator research; substitution preference noted.
Patent claim scope; biological data not provided in public source.
Cystic Fibrosis CFTR Modulation Patent-Landscape Analysis

Verified Synthetic Route via DDQ Oxidation

A documented synthetic route to 4-fluoro-5-nitro-1H-indole proceeds via deprotection of the acetyl group from 1-(4-fluoro-5-nitroindolin-1-yl)ethan-1-one using Na₂S in aqueous ethanol to provide 4-fluoro-5-nitro-2,3-dihydro-1H-indole, followed by oxidation with 2,3-dicyano-5,6-dichloro-parabenzoquinone (DDQ) to yield 4-fluoro-5-nitro-1H-indole . This route is distinct from standard indole syntheses that rely on Fischer indole or reductive cyclization methodologies [1]. The presence of both the 4-fluoro and 5-nitro substituents necessitates this alternative oxidative approach, as direct electrophilic substitution strategies on the indole core are not regioselective for this pattern.

Verified DDQ Route
Supporting evidence
Deprotection of 4-fluoro-5-nitroindoline followed by DDQ oxidation yields 4-fluoro-5-nitro-1H-indole.
Supports route-specific quality review and impurity profile assessment.
Route distinct from standard indole syntheses.
Process Chemistry Synthetic Methodology Quality Control

4-Fluoro-5-nitro-1H-indole: Optimal Application Scenarios


Lead Optimization with Enhanced Lipophilicity

Based on the ΔLogP = +1.54 enhancement over unsubstituted 5-nitroindole , 4-fluoro-5-nitro-1H-indole is optimally deployed in medicinal chemistry campaigns where membrane permeability is a key optimization parameter but the 5-nitroindole pharmacophore must be preserved. The calculated LogP of 2.7384 places this compound in a lipophilicity range associated with favorable passive diffusion while avoiding excessive lipophilicity (>5) that can lead to promiscuous binding and poor solubility .

CFTR Modulator and ABC Transporter Discovery

The explicit claim of 4-fluoro-5-nitro substituted indoles as preferred embodiments in CFTR modulator patents identifies this building block as strategically critical for organizations developing compounds targeting ABC transporters. Procurement of 4-fluoro-5-nitro-1H-indole enables exploration of this privileged substitution pattern in CFTR and related ion channel programs, with the fluorine atom positioned to modulate metabolic stability while the nitro group participates in key binding interactions.

Fluorinated Heterocyclic Library Synthesis

The demonstrated reactivity of 4-fluoro-5-nitro-1H-indole-2-carboxylate derivatives with hydrazine hydrate and subsequent heterocyclization supports its use in diversity-oriented synthesis of fluorinated heterocyclic libraries. This application scenario is particularly relevant for organizations seeking to populate chemical space with fluorinated analogs that offer improved metabolic profiles over non-fluorinated counterparts .

Application
Selection Property
Validation Focus
Lipophilicity-modulated lead optimization research
4-fluoro-5-nitro indole building block
Lipophilicity-permeability relationship screening
CFTR modulator and ABC transporter discovery research
Patent-preferred 4-fluoro-5-nitro substitution pattern
CFTR modulator patent landscape and freedom-to-operate assessment
Fluorinated heterocyclic library synthesis
Defined reactivity to hydrazine/acetyl acetone sequence
Fluoro-analog metabolic stability and target binding profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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